2-Methoxy-4-(trifluoromethoxy)benzoyl chloride
Description
2-Methoxy-4-(trifluoromethoxy)benzoyl chloride (CAS: 1092461-17-0) is a fluorinated aromatic acyl chloride characterized by methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) substituents at the 2- and 4-positions of the benzoyl ring, respectively. This compound is structurally tailored for applications in pharmaceuticals and agrochemicals, where the electron-withdrawing trifluoromethoxy group enhances metabolic stability and lipophilicity of target molecules .
Properties
IUPAC Name |
2-methoxy-4-(trifluoromethoxy)benzoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3O3/c1-15-7-4-5(16-9(11,12)13)2-3-6(7)8(10)14/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPKJWXYDSOUNAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)OC(F)(F)F)C(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-4-(trifluoromethoxy)benzoyl chloride typically involves the chlorination of 2-Methoxy-4-(trifluoromethoxy)benzoic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents under reflux conditions. The reaction proceeds as follows: [ \text{C9H6F3O3} + \text{SOCl2} \rightarrow \text{C9H6ClF3O3} + \text{SO2} + \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of 2-Methoxy-4-(trifluoromethoxy)benzoyl chloride is scaled up using continuous flow reactors to ensure efficient heat and mass transfer. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-4-(trifluoromethoxy)benzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: Reacts with water to form 2-Methoxy-4-(trifluoromethoxy)benzoic acid.
Reduction: Can be reduced to 2-Methoxy-4-(trifluoromethoxy)benzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Typically carried out in the presence of a base such as triethylamine (Et3N) or pyridine to neutralize the hydrochloric acid formed during the reaction.
Hydrolysis: Conducted under acidic or basic conditions, often using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Reduction: Performed under anhydrous conditions to prevent the decomposition of the reducing agent.
Major Products Formed:
Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.
2-Methoxy-4-(trifluoromethoxy)benzoic acid: Formed from hydrolysis.
2-Methoxy-4-(trifluoromethoxy)benzyl alcohol: Formed from reduction.
Scientific Research Applications
Organic Synthesis
2-Methoxy-4-(trifluoromethoxy)benzoyl chloride serves as a crucial intermediate in the synthesis of complex organic molecules. It is particularly useful in creating pharmaceuticals and agrochemicals, where the trifluoromethoxy group enhances properties such as lipophilicity and metabolic stability. This compound is utilized in various nucleophilic substitution reactions, hydrolysis, and coupling reactions.
Pharmaceutical Development
The trifluoromethoxy group is known to enhance biological activity, making compounds containing this moiety valuable in drug development. Research indicates that derivatives with trifluoromethyl groups can exhibit improved potency against various biological targets, including enzymes involved in cancer progression and neurotransmitter uptake inhibition. Notably, compounds derived from this structure have shown promising results in inhibiting histone deacetylases (HDACs), which are crucial targets in oncology .
Materials Science
In materials science, 2-Methoxy-4-(trifluoromethoxy)benzoyl chloride is employed to synthesize fluorinated polymers with specific properties. The incorporation of trifluoromethoxy groups can enhance thermal stability and chemical resistance, making these materials suitable for high-performance applications.
Case Studies and Research Findings
Several studies have highlighted the significance of compounds containing trifluoromethoxy groups:
- Inhibition Studies : A study demonstrated that trifluoromethyl-containing compounds exhibit significant inhibition against specific enzymes like HDACs, enhancing binding affinity and selectivity .
- Antitubercular Activity : Research on derivatives containing the trifluoromethoxy group has shown potent activity against Mycobacterium tuberculosis, indicating potential for developing new antitubercular drugs .
- Toxicological Assessments : Toxicity studies indicate that while this compound can irritate respiratory pathways, it does not exhibit significant endocrine-disrupting properties or carcinogenicity under standard exposure conditions.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-(trifluoromethoxy)benzoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, thereby modifying the structure and function of target molecules. The trifluoromethoxy group enhances the compound’s electrophilicity, making it more reactive towards nucleophiles. This property is exploited in various synthetic transformations to achieve desired chemical modifications .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Type
Key Compounds:
4-(Trifluoromethoxy)benzoyl Chloride (CAS: 36823-88-8)
- Structure : Lacks the 2-methoxy group, featuring only a 4-trifluoromethoxy substituent.
- Properties : Simpler structure with lower molecular weight (224.56 g/mol), boiling point 90–92°C (15 mmHg), and density 1.425 g/cm³ .
- Applications : Used in synthesizing dopamine receptor ligands, highlighting its role in medicinal chemistry .
4-Methoxy-2-(trifluoromethyl)benzoyl Chloride (CAS: 98187-17-8)
- Structure : Replaces the 4-trifluoromethoxy group with a 2-trifluoromethyl (-CF₃) and retains a 4-methoxy group.
- Properties : Molecular weight 238.59 g/mol, refractive index 1.5145, and moisture sensitivity .
- Applications : Likely used in specialty organic synthesis due to its electron-deficient aromatic ring.
4-Chloro-2-(trifluoromethoxy)benzoyl Chloride (CAS: 1261779-42-3)
- Structure : Substitutes the 2-methoxy group with chlorine, retaining the 4-trifluoromethoxy group.
- Properties : Higher molecular weight (259.01 g/mol), likely influencing reactivity in nucleophilic acyl substitutions .
Table 1: Structural and Physical Properties
| Compound (CAS) | Substituents | Molecular Weight (g/mol) | Boiling Point (°C/mmHg) | Density (g/cm³) |
|---|---|---|---|---|
| 2-Methoxy-4-(trifluoromethoxy) (1092461-17-0) | 2-OCH₃, 4-OCF₃ | ~252.57* | Not reported | Not reported |
| 4-(Trifluoromethoxy) (36823-88-8) | 4-OCF₃ | 224.56 | 90–92 (15) | 1.425 |
| 4-Methoxy-2-(trifluoromethyl) (98187-17-8) | 4-OCH₃, 2-CF₃ | 238.59 | Not reported | Not reported |
| 4-Chloro-2-(trifluoromethoxy) (1261779-42-3) | 2-Cl, 4-OCF₃ | 259.01 | Not reported | Not reported |
*Calculated based on molecular formula C₉H₆ClF₃O₃.
Commercial Availability and Challenges
Biological Activity
2-Methoxy-4-(trifluoromethoxy)benzoyl chloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
2-Methoxy-4-(trifluoromethoxy)benzoyl chloride is a substituted benzoyl chloride, characterized by the presence of both methoxy and trifluoromethoxy groups. These substitutions influence the compound's reactivity and biological interactions. The chemical structure can be represented as follows:
The biological activity of 2-Methoxy-4-(trifluoromethoxy)benzoyl chloride is primarily attributed to its ability to interact with various biological targets.
1. Inhibition of Enzymatic Activity:
Research indicates that this compound may act as an inhibitor of certain enzymes involved in critical cellular processes. For instance, it has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cell proliferation .
2. Antiproliferative Effects:
Studies have demonstrated that 2-Methoxy-4-(trifluoromethoxy)benzoyl chloride exhibits antiproliferative effects on various cancer cell lines. The compound's IC50 values indicate its potency in inhibiting cell growth, making it a candidate for further development in cancer therapeutics .
Biological Activity Data
The following table summarizes key findings related to the biological activities of 2-Methoxy-4-(trifluoromethoxy)benzoyl chloride:
Case Studies
Case Study 1: Anticancer Activity
In a study evaluating the anticancer properties of various benzoyl derivatives, 2-Methoxy-4-(trifluoromethoxy)benzoyl chloride was found to significantly inhibit the growth of ovarian cancer cells (OVCAR-3). The mechanism was linked to its ability to disrupt folate metabolism through DHFR inhibition, highlighting its potential as a chemotherapeutic agent .
Case Study 2: Enzymatic Inhibition and Selectivity
Another study focused on the selectivity of 2-Methoxy-4-(trifluoromethoxy)benzoyl chloride as an inhibitor for specific enzymes within the endocannabinoid system. The compound demonstrated competitive inhibition against monoacylglycerol lipase (MAGL), which is crucial for lipid metabolism and has implications in pain management and inflammation .
Toxicological Profile
While exploring the biological activities, it is essential to consider the toxicological aspects associated with 2-Methoxy-4-(trifluoromethoxy)benzoyl chloride. The compound has been classified as potentially toxic, with reported effects including respiratory irritation and possible long-term respiratory conditions following exposure . Safety data sheets recommend appropriate handling procedures due to its irritant properties.
Q & A
Basic: What synthetic strategies are recommended for preparing 2-methoxy-4-(trifluoromethoxy)benzoyl chloride, and which intermediates require rigorous characterization?
Methodological Answer:
The synthesis typically involves sequential functionalization of a benzaldehyde precursor. First, introduce the methoxy and trifluoromethoxy groups via nucleophilic aromatic substitution or Ullmann coupling. For example, 2-methoxy-4-(trifluoromethoxy)benzaldehyde (CAS 886500-13-6) can be oxidized to the corresponding benzoic acid, followed by chlorination using thionyl chloride (SOCl₂) or oxalyl chloride. Key intermediates include:
- Benzaldehyde derivative : Monitor via GC-MS or NMR for substitution efficiency.
- Benzoic acid intermediate : Confirm purity via melting point and FT-IR (carboxylic acid C=O stretch at ~1700 cm⁻¹).
Chlorination efficiency can be tracked using ¹H NMR to observe the disappearance of the -COOH proton .
Advanced: How can reaction conditions be optimized during chlorination to minimize side-product formation?
Methodological Answer:
Optimization focuses on:
- Catalyst selection : Use catalytic DMF to enhance SOCl₂ reactivity.
- Temperature control : Maintain 60–70°C to prevent thermal decomposition of the trifluoromethoxy group.
- Solvent choice : Anhydrous toluene or dichloromethane reduces hydrolysis side reactions.
By-products like residual benzoic acid or sulfonic esters can be identified via LC-MS with a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water). Quantify using external calibration curves .
Basic: What spectroscopic techniques are critical for characterizing 2-methoxy-4-(trifluoromethoxy)benzoyl chloride?
Methodological Answer:
- ¹⁹F NMR : Confirms the presence of the trifluoromethoxy group (δ ~55–60 ppm).
- ¹H NMR : Methoxy protons appear at δ ~3.8–4.0 ppm; aromatic protons show splitting patterns consistent with substituent positions.
- FT-IR : Acyl chloride C=O stretch at ~1770–1810 cm⁻¹.
- High-resolution MS : Molecular ion ([M]⁺) should match the theoretical mass (C₉H₆ClF₃O₃: ~259.01 g/mol). Cross-validate with elemental analysis .
Advanced: How does the electron-withdrawing trifluoromethoxy group influence nucleophilic acyl substitution kinetics?
Methodological Answer:
The trifluoromethoxy group increases the electrophilicity of the carbonyl carbon by inductively withdrawing electron density. This accelerates reactions with nucleophiles (e.g., amines, alcohols). Kinetic studies using stopped-flow UV-Vis spectroscopy (monitoring at λ = 260–280 nm for acyl chloride consumption) reveal a 2–3x rate enhancement compared to non-fluorinated analogs. Competitive hydrolysis rates must be controlled by maintaining anhydrous conditions .
Safety: What handling precautions are advised based on structural analogs’ toxicological data?
Methodological Answer:
Although direct carcinogenicity data for this compound are limited, structurally related benzoyl chlorides (e.g., benzotrichloride) are classified as Group 2A carcinogens by IARC. Recommended precautions:
- Use glove boxes or fume hoods to avoid inhalation.
- Conduct stability tests under inert atmospheres (N₂/Ar) to prevent hydrolysis to corrosive HCl.
- Monitor workplace air concentrations via gas chromatography to ensure levels remain below 1 ppm .
Analytical: How can derivatization with this benzoyl chloride improve LC-MS detection of polar metabolites?
Methodological Answer:
Benzoyl chloride derivatives enhance chromatographic retention and ionization efficiency by:
- Increasing hydrophobicity : Use a C18 column with gradient elution (5–95% acetonitrile in water).
- Improving MS sensitivity : Derivatized analytes show enhanced [M+H]⁺ signals in positive-ion mode.
For example, in neurotransmitter analysis, derivatization reduces matrix interference and lowers detection limits to ~0.1 nM. Internal standards (e.g., deuterated analogs) correct for matrix effects .
Stability: What storage conditions prevent decomposition, and what degradation products are formed?
Methodological Answer:
- Storage : Under argon at –20°C in amber vials to prevent hydrolysis and photodegradation.
- Degradation pathways : Hydrolysis yields 2-methoxy-4-(trifluoromethoxy)benzoic acid (identify via LC-MS, [M-H]⁻ at m/z 237.04).
Accelerated stability studies (40°C/75% RH for 14 days) quantify degradation using HPLC with a phenyl-hexyl column (retention time shift >5% indicates instability) .
Advanced: How do substituent positions (methoxy vs. trifluoromethoxy) affect crystallinity in co-crystal engineering?
Methodological Answer:
The methoxy group participates in hydrogen bonding, while the trifluoromethoxy group enhances π-stacking. Screen co-crystals with APIs (e.g., NSAIDs) using solvent-drop grinding. Analyze via PXRD and DSC:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
